4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
“4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves a structure-based design strategy . The process aims to create a novel and concise chemotype of FGFR inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine motif, which acts as a hinge binder . This structure is designed to enhance the compound’s potency as an FGFR inhibitor .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .Scientific Research Applications
Synthesis and Methodological Studies
New Routes to Fluorinated Pyrroles
A study reported an efficient method for preparing various new 3-fluorinated pyrroles, which could be related to the synthesis of compounds like 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This approach might provide a new pathway for accessing fluorinated derivatives for further applications in medicinal chemistry and material science Riccardo Surmont, et al., 2009.
Regioselective Fluorination Techniques
Research has been conducted on regioselective fluorination techniques, including the use of the Balz-Schiemann reaction or lithium-halogen exchange, to produce 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. This demonstrates the compound's versatility and its potential as a building block in organic synthesis Carl Thibault, et al., 2003.
Biological Applications and Molecular Studies
Docking and QSAR Studies
A study involving docking and quantitative structure–activity relationship (QSAR) analysis focused on derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, showcasing the compound's relevance in the development of kinase inhibitors. These studies help in understanding the molecular basis of inhibitor activity and designing more potent compounds Julio Caballero, et al., 2011.
Antitumor Activity in Experimental Models
Research on nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, highlighted their potential in treating diffuse malignant peritoneal mesothelioma, showcasing the compound's application in the development of new therapeutic agents. These derivatives act as cyclin-dependent kinase 1 inhibitors and exhibit significant antitumor activity A. Carbone, et al., 2013.
Material Science and Chemistry
- Hydrophobic Base Pair Development: An innovative study introduced an unnatural hydrophobic base pair with specific pairing properties, incorporating pyrrole-2-carbaldehyde as a component. This research may contribute to the expansion of the genetic alphabet and the development of novel DNA-based materials T. Mitsui, et al., 2003.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized as flt3 inhibitors . FLT3 is a receptor tyrosine kinase, mutations of which are associated with acute myeloid leukemia.
Mode of Action
It is suggested that similar compounds can target the hydrophobic flt3 back pocket , indicating a potential interaction with the FLT3 receptor.
Result of Action
Similar compounds have shown to induce apoptosis in certain cell lines .
Future Directions
The future directions for the research on “4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR . Compound 4h, with its low molecular weight, is considered an appealing lead compound beneficial to subsequent optimization .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The interaction with these receptors is crucial as it inhibits their activity, which is essential in regulating cell proliferation, differentiation, and survival. The nature of these interactions involves the binding of this compound to the active site of the receptors, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, this compound has been found to inhibit the proliferation of breast cancer cells (4T1 cells) and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cancer cells, highlighting its potential as an anti-cancer agent. The influence of this compound on cell signaling pathways includes the inhibition of the FGFR signaling pathway, which is known to play a critical role in cancer progression and metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, this compound effectively disrupts cell proliferation and survival signals, leading to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . The degradation of this compound can occur under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound has been associated with sustained inhibition of FGFR signaling and continuous suppression of cancer cell proliferation and migration.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed. These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites are then excreted through the renal and biliary systems. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters that can remove the compound from cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . The presence of specific targeting signals or post-translational modifications can direct this compound to these compartments, ensuring its effective inhibition of FGFR signaling pathways. Additionally, the localization of this compound within subcellular compartments can influence its stability and degradation, further impacting its biochemical properties and therapeutic potential.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHZLMHAKXVWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225297 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-86-3 | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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